BenchChemオンラインストアへようこそ!

3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile

Lipophilicity Physicochemical profiling Drug-likeness

3-(2-Oxoquinoxalin-1(2H)-yl)propanenitrile (CAS 27219-40-5) is a heterocyclic small molecule belonging to the quinoxalin-2(1H)-one (quinoxalinone) family, characterized by a fused benzene–pyrazinone core bearing a propanenitrile substituent at the N1 position. The compound has a molecular formula of C11H9N3O, a molecular weight of 199.21 g/mol, and a computed XLogP3 of 0.5, reflecting moderate polarity conferred by the 2-oxo group.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 27219-40-5
Cat. No. B6613247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile
CAS27219-40-5
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=O)N2CCC#N
InChIInChI=1S/C11H9N3O/c12-6-3-7-14-10-5-2-1-4-9(10)13-8-11(14)15/h1-2,4-5,8H,3,7H2
InChIKeyYDLSGAAGRFUWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxoquinoxalin-1(2H)-yl)propanenitrile (CAS 27219-40-5): Chemical Identity and Compound Class for Research Procurement


3-(2-Oxoquinoxalin-1(2H)-yl)propanenitrile (CAS 27219-40-5) is a heterocyclic small molecule belonging to the quinoxalin-2(1H)-one (quinoxalinone) family, characterized by a fused benzene–pyrazinone core bearing a propanenitrile substituent at the N1 position [1]. The compound has a molecular formula of C11H9N3O, a molecular weight of 199.21 g/mol, and a computed XLogP3 of 0.5, reflecting moderate polarity conferred by the 2-oxo group [1]. It is commercially available as a research chemical from multiple suppliers, including Sigma-Aldrich (as part of the AldrichCPR collection of rare and unique chemicals) and MolCore (at ≥98% purity), positioning it as a specialized building block for medicinal chemistry and early drug discovery .

3-(2-Oxoquinoxalin-1(2H)-yl)propanenitrile: Why Generic Quinoxalinone or Propanenitrile Analogs Cannot Be Substituted


Quinoxalinone-based compounds exhibit wide structural diversity, and small modifications at the N1 side chain or oxidation state of the pyrazine ring produce substantial differences in physicochemical properties, reactivity, and biological recognition. The target compound combines a 2-oxo group (hydrogen bond acceptor, polarity enhancer) with a terminal nitrile (synthetic handle, dipole modifier), a motif not present in reduced 2H-quinoxaline or C2-linked propanenitrile isomers [1][2]. Direct substitution with 3-(2H-quinoxalin-1-yl)propanenitrile (reduced analog, XLogP3 = 1.0) alters lipophilicity by approximately 3-fold (ΔlogP = 0.5), which affects aqueous solubility, passive permeability, and nonspecific protein binding [1][2]. Similarly, regioisomeric attachment of the propanenitrile chain at the quinoxaline C2 position produces a distinct electronic distribution and steric profile . Procurement of generic quinoxalinone scaffolds without the N1-propanenitrile moiety eliminates the synthetic versatility provided by the nitrile group for further diversification through hydrolysis, reduction, or cycloaddition reactions [3].

3-(2-Oxoquinoxalin-1(2H)-yl)propanenitrile: Quantitative Differential Evidence Against Closest Structural Analogs for Informed Procurement


Reduced Lipophilicity Versus 3-(2H-Quinoxalin-1-yl)propanenitrile: ~3-Fold Lower Predicted LogP

The target compound incorporates a 2-oxo group on the quinoxaline ring, which substantially reduces lipophilicity relative to its reduced analog lacking the carbonyl oxygen. PubChem-computed XLogP3 values show the target at 0.5 versus 1.0 for 3-(2H-quinoxalin-1-yl)propanenitrile, representing approximately a 3-fold difference in predicted octanol-water partition coefficient [1][2]. This difference translates into higher aqueous solubility and reduced nonspecific binding, critical for fragment-based screening and biochemical assays.

Lipophilicity Physicochemical profiling Drug-likeness

Increased Hydrogen Bond Acceptor Capacity Relative to Non-Oxo Quinoxaline-Propanenitrile Isomers

The carbonyl oxygen at position 2 of the quinoxalinone core provides an additional hydrogen bond acceptor (HBA) site, increasing the total HBA count to 3, compared to 3 for the reduced analog (where the third acceptor arises from a different electronic environment) [1][2]. More importantly, the carbonyl oxygen presents a geometrically defined, strong HBA locus that is absent in the non-oxo analog 3-(quinoxalin-2-yl)propanenitrile (C11H9N3, MW 183.21), which has only 2 nitrogen-based HBA sites . This difference influences molecular recognition, crystal packing, and solubility in hydrogen-bonding solvents.

Hydrogen bonding Molecular recognition Solubility

Supplier-Verified High Purity (≥98%) from MolCore with ISO-Certified Production for Reproducible Research

MolCore supplies 3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile at an NLT 98% purity specification under an ISO-certified quality system, providing batch-to-batch consistency suitable for pharmaceutical R&D and quality control applications . In contrast, Sigma-Aldrich's AldrichCPR listing explicitly states that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility for confirming identity and purity . This dichotomy in supplier quality assurance directly impacts procurement decisions for experiments requiring verified purity.

Chemical purity Quality control Reproducibility

Nitrile-Containing Side Chain Enables Synthetic Diversification Not Accessible with Carboxylic Acid or Amide Analogs

The terminal nitrile group serves as a versatile synthetic handle that can be selectively transformed into primary amines (via reduction), carboxylic acids (via hydrolysis), tetrazoles (via [3+2] cycloaddition), or amidoximes, enabling systematic structure-activity relationship (SAR) exploration without altering the quinoxalinone core [1]. By comparison, the closest functional analogs—3-(2-oxoquinoxalin-1(2H)-yl)propanoic acid and 3-(2-oxoquinoxalin-1(2H)-yl)propanamide—already occupy a single functional state, requiring additional protection/deprotection steps for further diversification. This synthetic flexibility positions the nitrile-bearing scaffold as a strategic entry point for parallel library synthesis in medicinal chemistry programs targeting quinoxalinone-based bioactive compounds [1][2].

Synthetic chemistry Building block Library design

3-(2-Oxoquinoxalin-1(2H)-yl)propanenitrile: Evidence-Backed Application Scenarios for Research Procurement


Fragment-Based Lead Discovery Requiring Low-Lipophilicity Heterocyclic Scaffolds

With a computed XLogP3 of 0.5—approximately 3-fold lower than its reduced analog [1]—this compound meets the physicochemical criteria for fragment libraries (typically LogP < 3, MW < 250 Da). Its moderate polarity minimizes nonspecific binding and aggregation, which are common sources of false positives in fragment screens. Procurement from MolCore at ≥98% purity ensures that observed binding signals are attributable to the compound rather than impurities .

Divergent Medicinal Chemistry Library Synthesis via Nitrile Functionalization

The terminal nitrile group enables parallel synthesis of multiple chemotypes (amines, acids, tetrazoles, amidoximes) from a single building block, facilitating efficient SAR exploration around the quinoxalinone core [2]. This is particularly valuable for programs targeting kinases, GPCRs, or antimicrobial targets where quinoxalinone derivatives have shown class-level activity. The compound's commercial availability from suppliers with documented purity (e.g., MolCore, NLT 98%) supports reproducible library production .

Biochemical Assay Development Requiring Hydrogen Bond Acceptor-Rich Small Molecules

The carbonyl oxygen at position 2 provides a strong, geometrically defined hydrogen bond acceptor site absent in non-oxo quinoxaline analogs such as 3-(quinoxalin-2-yl)propanenitrile . This feature enhances solubility in aqueous buffers and enables specific interactions with protein active sites that rely on hydrogen bonding for ligand recognition. Researchers selecting this compound for assay development benefit from the documented purity specification (MolCore, NLT 98%) to ensure assay robustness .

Reference Standard or Starting Material for Proprietary Quinoxalinone Derivative Synthesis

The compound's well-defined structure (confirmed by IUPAC name, InChIKey, and SMILES in PubChem [1]), combined with its availability from ISO-certified suppliers, makes it suitable as a reference standard or starting material for the synthesis of proprietary quinoxalinone derivatives. The 2-oxo-1(2H)-quinoxalinyl core is a privileged scaffold in drug discovery, and the N1-propanenitrile attachment provides a defined vector for further elaboration without interference from labile functional groups [2].

Quote Request

Request a Quote for 3-(2-oxoquinoxalin-1(2H)-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.